molecular formula C20H16F3N3O4 B11464142 N-(1,3-benzodioxol-5-yl)-4-[4-oxo-2-(trifluoromethyl)quinazolin-3(4H)-yl]butanamide

N-(1,3-benzodioxol-5-yl)-4-[4-oxo-2-(trifluoromethyl)quinazolin-3(4H)-yl]butanamide

Cat. No.: B11464142
M. Wt: 419.4 g/mol
InChI Key: WFSFXCNUEYCYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE is a complex organic compound that features a benzodioxole ring and a quinazolinone moiety

Properties

Molecular Formula

C20H16F3N3O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[4-oxo-2-(trifluoromethyl)quinazolin-3-yl]butanamide

InChI

InChI=1S/C20H16F3N3O4/c21-20(22,23)19-25-14-5-2-1-4-13(14)18(28)26(19)9-3-6-17(27)24-12-7-8-15-16(10-12)30-11-29-15/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,24,27)

InChI Key

WFSFXCNUEYCYPW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinazolinone Moiety: This involves the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.

    Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates using a suitable linker, such as butanamide, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.

    Levalbuterol Related Compound D: A compound related to the bronchodilator levalbuterol.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE is unique due to its specific combination of benzodioxole and quinazolinone structures, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.